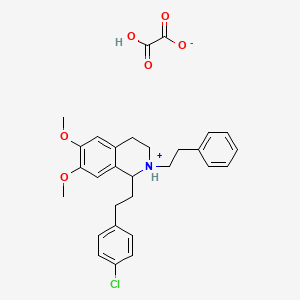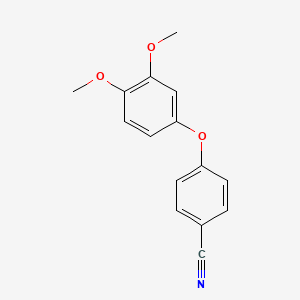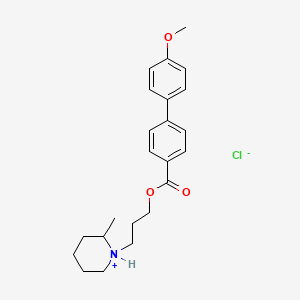
3-(2'-Methylpiperidino)propyl p-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl p-bromobenzoate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propyl chain linked to a p-bromobenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-bromobenzoate typically involves the esterification of p-bromobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl p-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the p-bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Major Products Formed
Substitution: The major products are the substituted benzoates, depending on the nucleophile used.
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines derived from the piperidine ring.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-bromobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-bromobenzoate involves its interaction with specific molecular targets. The piperidine ring and the bromobenzoate moiety play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2’-Methylpiperidino)propyl benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(2’-Ethylpiperidino)propyl p-bromobenzoate: Substitution of the methyl group with an ethyl group alters its physical and chemical properties.
3-(2’-Methylpiperidino)propyl p-chlorobenzoate:
Uniqueness
3-(2’-Methylpiperidino)propyl p-bromobenzoate is unique due to the presence of both the piperidine ring and the p-bromobenzoate moiety, which confer specific chemical reactivity and biological activity . Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
63916-64-3 |
|---|---|
Molecular Formula |
C16H22BrNO2 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-bromobenzoate |
InChI |
InChI=1S/C16H22BrNO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3 |
InChI Key |
XTBYBRINUMAOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)
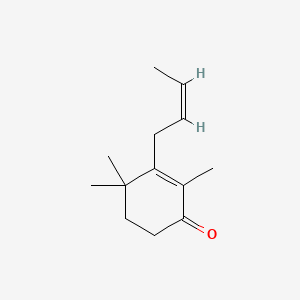
![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)
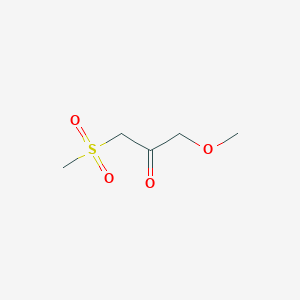

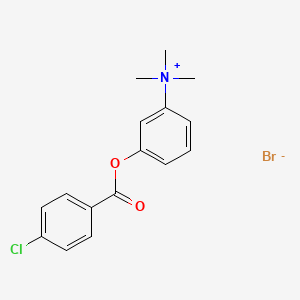

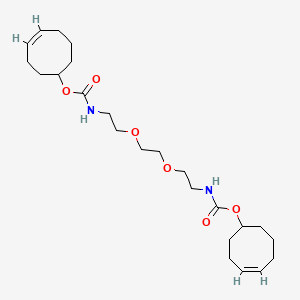
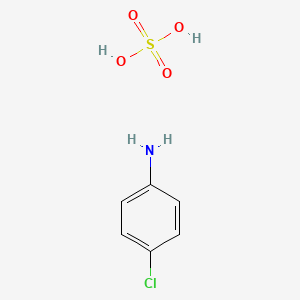
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
